molecular formula C29H26N4O7 B11428568 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11428568
M. Wt: 542.5 g/mol
InChI Key: DJVCYLDSJACEBM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a benzodioxole moiety, a substituted phenyl group, and a propenyl chain.

Key structural features include:

  • 1,3-Benzodioxol-5-ylmethyl group: Enhances lipophilicity and may influence blood-brain barrier penetration.
  • 4-Methoxyphenylamino-oxoethyl substituent: Introduces hydrogen-bonding capacity and electronic effects via the methoxy group.

Properties

Molecular Formula

C29H26N4O7

Molecular Weight

542.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C29H26N4O7/c1-3-12-32-28(36)22-10-5-19(27(35)30-15-18-4-11-24-25(13-18)40-17-39-24)14-23(22)33(29(32)37)16-26(34)31-20-6-8-21(38-2)9-7-20/h3-11,13-14H,1,12,15-17H2,2H3,(H,30,35)(H,31,34)

InChI Key

DJVCYLDSJACEBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This is achieved through a nucleophilic substitution reaction, where the benzodioxole group is introduced to the quinazoline core.

    Attachment of the Methoxyphenyl Group: This step involves the use of a coupling reagent, such as EDCI or DCC, to attach the methoxyphenyl group to the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups.

    Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted benzodioxole or methoxyphenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Quinazoline Derivatives with Benzodioxole Moieties

  • N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide (CAS: 866809-18-9): Structural differences: Replaces the 4-methoxyphenylamino-oxoethyl and allyl groups with a 3-chlorobenzyl and phenyl substituent. Physicochemical properties: Higher logP (5.1) due to the chlorophenyl group, suggesting greater lipophilicity compared to the target compound’s predicted logP (~4.5–5.0) . Synthetic yield: Not reported, but similar coupling strategies (e.g., carbodiimide-mediated amidation) are employed .

Hexahydroquinolinecarboxamide Derivatives

  • 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydroquinoline-3-carboxamide (CAS: 421567-39-7): Core structure: Hexahydroquinoline instead of tetrahydroquinazoline, reducing planarity and rigidity.

Analytical and Computational Comparisons

NMR Spectral Data

  • Benzodioxole protons : Resonances at δ 6.7–7.1 ppm (1H, d) and δ 5.9–6.1 ppm (2H, s) align with analogs in and .
  • Tetrahydroquinazoline core : Carbonyl signals (C=O) at δ 165–175 ppm in 13C-NMR, consistent with dioxoquinazoline derivatives .

Mass Spectrometry and Molecular Networking

  • Fragmentation patterns : Expected similarity to ZINC2691836 () due to shared benzodioxole and quinazoline motifs. Molecular networking () would cluster these compounds with cosine scores >0.8 .
  • Tanimoto similarity indexing : Computational analysis (as in ) predicts ~70–80% similarity to other dioxoquinazoline carboxamides, suggesting overlapping pharmacophoric features .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent studies.

The compound possesses a molecular formula of C25H31N3O6C_{25}H_{31}N_{3}O_{6} and a molecular weight of 501.6 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of derivatives related to this compound using the DPPH radical scavenging method. The results indicated that compounds with similar structures exhibited significant radical scavenging activity, suggesting that the benzodioxole group may enhance antioxidant properties .

Anticancer Activity

The anticancer efficacy of the compound was assessed through MTT assays against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results demonstrated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. Specifically, the introduction of specific functional groups into the structure significantly influenced its cytotoxic effects .

Cell LineIC50 (µM)
U-8719.6 ± 1.5
MDA-MB-23130.0 ± 2.0

Enzyme Inhibition

The compound has shown potential as an α-amylase inhibitor, which is crucial for managing diabetes by regulating carbohydrate metabolism. In vitro studies reported IC50 values of 0.85 µM and 0.68 µM for related compounds in inhibiting α-amylase activity . Such findings suggest that derivatives of this compound could be further explored as therapeutic agents for diabetes management.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Radical Scavenging : The presence of hydroxyl groups in its structure likely contributes to its ability to donate hydrogen atoms and neutralize free radicals.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
  • Enzyme Interaction : The structural features allow for effective binding to enzymes like α-amylase and possibly others involved in metabolic pathways.

Case Studies

In vivo experiments using diabetic mouse models demonstrated that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . These findings underscore its potential application in diabetes management.

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